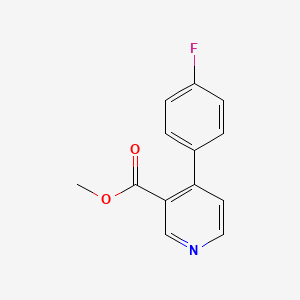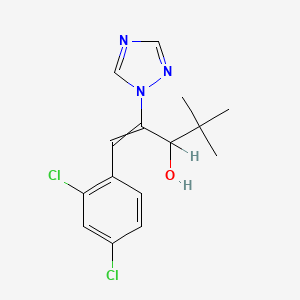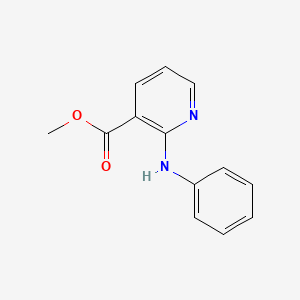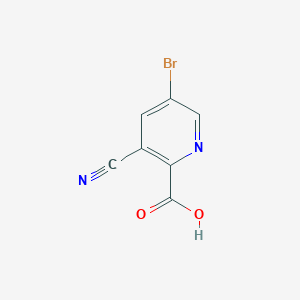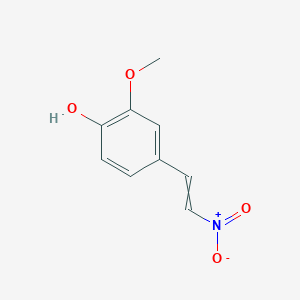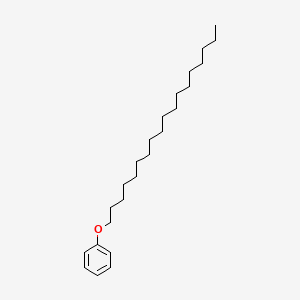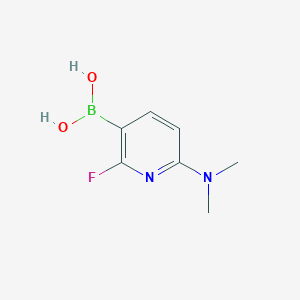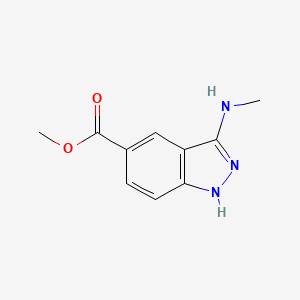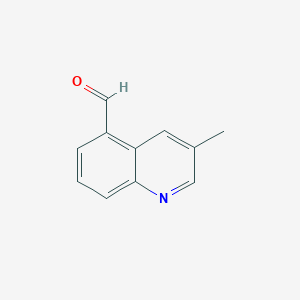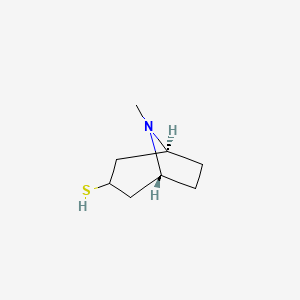
Tropine-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tropine-3-thiol is a chiral bicyclic compound featuring a thiol group This compound is notable for its unique structure, which includes a bicyclo[321]octane framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tropine-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a starting material that contains the necessary functional groups, followed by a series of cyclization and reduction steps to form the bicyclic structure. The thiol group is then introduced through thiolation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to modify the bicyclic structure or the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.
Major Products:
Disulfides: Formed through oxidation of the thiol group.
Reduced Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution.
科学的研究の応用
Tropine-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of Tropine-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
(1R,2S,5R)-2-isopropyl-5-methylcyclohexanol: Another chiral bicyclic compound with different functional groups.
1,2,4-Triazole-containing scaffolds: These compounds also feature nitrogen-containing heterocycles and have diverse applications.
特性
分子式 |
C8H15NS |
|---|---|
分子量 |
157.28 g/mol |
IUPAC名 |
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octane-3-thiol |
InChI |
InChI=1S/C8H15NS/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3/t6-,7+,8? |
InChIキー |
APDHNEFQCYRUFX-DHBOJHSNSA-N |
異性体SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)S |
正規SMILES |
CN1C2CCC1CC(C2)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chlorofuro[2,3-c]pyridin-7-amine](/img/structure/B8811829.png)
